molecular formula C8H7NO2S B13190578 Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Cat. No.: B13190578
M. Wt: 181.21 g/mol
InChI Key: ACIITCJNINGLEG-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is unique due to its specific ethyl ester and prop-2-ynoate functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Biological Activity

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an ethyl ester and a thiazole ring. The molecular formula is C8H7NO2SC_8H_7NO_2S, with a molecular weight of approximately 181.21 g/mol. The thiazole moiety is known for its significant role in various biological activities, making this compound particularly interesting for further research .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The thiazole ring allows the compound to modulate biochemical pathways involved in microbial growth inhibition and other cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes associated with microbial growth, potentially leading to antimicrobial effects .
  • Anticancer Properties : Some research indicates that compounds with similar structures exhibit anticancer properties by disrupting cell proliferation pathways .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although specific mechanisms require further investigation .

Biological Activities

This compound has demonstrated several biological activities:

Activity Description
AntimicrobialEffective against various bacterial and fungal strains.
AnticancerPotential to inhibit cancer cell proliferation through enzyme inhibition.
Anti-inflammatoryMay reduce inflammation in cellular models.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, suggesting strong efficacy .
  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound could significantly reduce the viability of certain cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-9-12-7/h5-6H,2H2,1H3

InChI Key

ACIITCJNINGLEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=NS1

Origin of Product

United States

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